Navigating the Steric Anchor: Therapeutic Potential of 4-Bromo-3,5-dimethyl-1H-indazole Derivatives
Navigating the Steric Anchor: Therapeutic Potential of 4-Bromo-3,5-dimethyl-1H-indazole Derivatives
The following technical guide details the therapeutic utility and synthetic application of 4-Bromo-3,5-dimethyl-1H-indazole , a specialized heterocyclic building block.
[1]
Executive Summary
4-Bromo-3,5-dimethyl-1H-indazole (CAS: 2091116-46-8) is not merely a chemical intermediate; it is a privileged steric scaffold used to engineer high-specificity inhibitors for "undruggable" targets.[1] Its value lies in its unique substitution pattern: the flanking methyl groups at positions 3 and 5 create a sterically crowded environment around the 4-bromo "warhead."[1]
In drug discovery, this peri-interaction forces any substituent coupled at the 4-position to twist out of the aromatic plane. This induced atropisomerism (axial chirality) is a critical design feature for:
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KRAS G12C Inhibitors: Locking the GTPase in its inactive GDP-bound state.[1]
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BET Bromodomain Inhibitors: Mimicking acetyl-lysine recognition motifs with enhanced selectivity.[1]
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Kinase Inhibitors: Targeting the ATP-binding pocket of kinases (e.g., VEGFR, FGFR) with high shape complementarity.
Chemical Architecture & The "Peri-Strain" Effect
To understand the utility of this scaffold, one must analyze its 3D conformational preferences.
The Steric Lock
Unlike a standard phenyl ring, the indazole core here possesses a "3-5 clamp."
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C3-Methyl: Exerts steric pressure from the pyrazole side.[1]
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C5-Methyl: Exerts steric pressure from the benzene side.[1]
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C4-Bromo: The reactive handle, sandwiched between two methyls.
When a Suzuki-Miyaura coupling replaces the bromine with an aryl or heteroaryl group, the new ring cannot lie flat. It is forced into a perpendicular or highly twisted conformation (typically 60–90° torsion angle). This pre-organization reduces the entropic penalty of binding to deep, narrow protein pockets.
Electronic Properties[1][2]
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Indazole NH (N1): A hydrogen bond donor (HBD), crucial for anchoring the molecule to the hinge region of kinases or the backbone of bromodomains (e.g., Asn140 in BRD4).
-
Indazole N (N2): A hydrogen bond acceptor (HBA).
Therapeutic Focus A: KRAS G12C Inhibition
The most significant recent application of this scaffold is in the synthesis of covalent inhibitors for KRAS G12C (Kirsten rat sarcoma viral oncogene homolog), a driver mutation in lung (NSCLC), pancreatic, and colorectal cancers.
Mechanism of Action
KRAS G12C inhibitors (like Sotorasib or Adagrasib) bind to the Switch II Pocket (S-IIP) , an allosteric site present only in the inactive GDP-bound conformation.
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The 4-Bromo-3,5-dimethyl-1H-indazole core serves as the rigid scaffold that fills the hydrophobic interior of the S-IIP.[1]
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The twisted geometry (enforced by the 3,5-dimethyls) ensures the inhibitor fits the "open" conformation of the pocket without clashing with the protein backbone.
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Downstream Effect: The inhibitor traps KRAS in the inactive state, halting the MAPK/ERK signaling cascade and arresting tumor proliferation.
Visualization: KRAS Signaling Blockade
Caption: The indazole derivative covalently binds to the KRAS G12C mutant, locking it in the GDP-bound state and severing the downstream MAPK/ERK proliferation signal.
Therapeutic Focus B: BET Bromodomain Inhibition
The 3,5-dimethylindazole motif is a bioisostere of the 3,5-dimethylisoxazole found in BET inhibitors like Pelabresib (CPI-0610).
Mechanism[1][3][4]
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Epigenetic Reading: BET proteins (BRD2, BRD3, BRD4) "read" acetylated lysine residues on histones to regulate gene transcription (e.g., c-Myc).
-
The Indazole Role: The 3,5-dimethyl group mimics the acetyl-lysine's steric profile, while the N1/N2 nitrogens form hydrogen bonds with the conserved Asn140 residue in the bromodomain binding pocket.
-
Therapeutic Outcome: Displacing BRD4 from chromatin downregulates c-Myc, effective in Acute Myeloid Leukemia (AML) and Myelofibrosis.
Experimental Protocol: Sterically Hindered Suzuki Coupling
Challenge: The 4-bromo position is shielded by the 3-methyl and 5-methyl groups.[1] Standard Pd(PPh3)4 protocols often result in low yields or incomplete conversion. Solution: Use of a precatalyst system with a bulky, electron-rich phosphine ligand (Buchwald Ligands) to facilitate oxidative addition and reductive elimination in crowded systems.
Protocol: Synthesis of 4-Aryl-3,5-dimethyl-1H-indazole
Objective: Couple 4-Bromo-3,5-dimethyl-1H-indazole with a boronic ester.
Reagents:
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Substrate: 4-Bromo-3,5-dimethyl-1H-indazole (1.0 eq)[1]
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Coupling Partner: Aryl-boronic acid pinacol ester (1.2 eq)[1]
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%) OR XPhos Pd G2 (2 mol%)
-
Base: K3PO4 (3.0 eq, 2M aqueous solution)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Workflow:
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Preparation: Charge a microwave vial with the indazole substrate, boronic ester, and catalyst.
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Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes. (Critical: Oxygen poisons the active Pd(0) species).
-
Solvation: Add degassed 1,4-Dioxane and the aqueous K3PO4 base via syringe.
-
Reaction: Heat to 100°C for 4–12 hours.
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Note: If using microwave irradiation, heat to 120°C for 45 minutes.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.
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Purification: Flash column chromatography (Hexane/EtOAc gradient).
Self-Validation Check:
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TLC Monitoring: The starting bromide is non-polar. The product will likely be more polar (lower Rf) if a heteroaryl group is attached.
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1H NMR Verification: Look for the disappearance of the specific integration pattern of the bromide and the appearance of the new aryl protons. The methyl peaks at C3 and C5 will shift slightly upfield due to the shielding cone of the new orthogonal ring.
Visualization: Synthesis Workflow
Caption: Optimized Suzuki-Miyaura coupling workflow for sterically hindered indazole substrates.
Quantitative Data Summary: Indazole vs. Isoxazole
In BET inhibition, replacing the isoxazole ring with an indazole often improves metabolic stability (half-life) while maintaining potency.
| Feature | 3,5-Dimethylisoxazole (Reference) | 3,5-Dimethylindazole (Target) | Therapeutic Implication |
| H-Bond Donor | None (requires linker) | N1-H | Direct interaction with protein backbone possible.[1] |
| Metabolic Stability | Moderate (Ring opening risk) | High | Aromatic fused system resists oxidation. |
| LogP (Lipophilicity) | 2.1 | 2.8 | Better membrane permeability, potentially higher CNS penetration. |
| Binding Mode | Acetyl-Lysine Mimic | Acetyl-Lysine Mimic | Bioisosteric replacement.[1] |
References
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KRAS G12C Inhibitor Synthesis: Heterocyclic spiro compounds and methods of use. WO2022083569A1. (2022).
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Indazole Scaffold Utility: Indazole – an emerging privileged scaffold: synthesis and its biological significance.[2][3][4] RSC Advances. (2021).
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BET Inhibition Mechanisms: Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors.[1] Acta Pharmacologica Sinica. (2025).[5]
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Chemical Building Block Data: 4-Bromo-3,5-dimethyl-1H-indazole (CAS 2091116-46-8).[1][6][7][8][9] BLD Pharm Product Data.
Sources
- 1. 1824052-02-9|4-Bromo-3,7-dimethyl-1H-indazole|BLD Pharm [bldpharm.com]
- 2. 3-Bromo-5-methyl-4-nitro-1H-indazole|High-Quality Research Chemical [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Indazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. 926922-40-9|4-Bromo-5-methyl-1H-indazole|BLD Pharm [bldpharm.com]
- 7. 1159511-73-5|4-Bromo-3-methyl-1H-indazole|BLD Pharm [bldpharm.com]
- 8. 2091116-46-8 4-bromo-3,5-dimethyl-1H-indazole [king-pharm.com]
- 9. 4-BROMO-3,5-DIMETHYL-1H-INDAZOLE | CymitQuimica [cymitquimica.com]
